2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene
Overview
Description
2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene is a synthetic organic compound with the molecular formula C15H21BrCl2O2 It is characterized by the presence of a benzene ring substituted with two chlorine atoms and an ether linkage that connects a bromohexyl group
Mechanism of Action
Target of Action
The primary target of 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene is the β2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone and lung function.
Mode of Action
this compound acts as an agonist at the β2 adrenergic receptor . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of the β2 adrenergic receptor leads to relaxation of bronchial smooth muscle, which results in bronchodilation .
Biochemical Pathways
Upon activation of the β2 adrenergic receptor, the G protein-coupled receptor stimulates adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, leading to relaxation of bronchial smooth muscles .
Pharmacokinetics
It’s important to note that the compound’s solubility in different solvents, its stability at room temperature , and its molecular weight could influence these pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action result in prolonged bronchodilation . This can be beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation can help alleviate symptoms by improving airflow to the lungs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . For instance, the compound is stable at room temperature , which is crucial for its storage and handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene typically involves the reaction of 2,6-dichlorobenzyl alcohol with a dihalogenated alkane. The process can be summarized in the following steps:
Formation of the Intermediate: 2,6-dichlorobenzyl alcohol is reacted with an appropriate dihalogenated alkane under basic conditions to form an intermediate compound.
Etherification: The intermediate is then subjected to etherification with 6-bromohexanol in the presence of a suitable base, such as sodium hydride, to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.
Controlled Conditions: Maintaining controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the benzene ring or the ether linkage
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products Formed
Substitution Products: Formation of substituted benzene derivatives.
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of reduced benzene rings or modified ether linkages
Scientific Research Applications
2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development, particularly in the synthesis of β2 adrenergic receptor agonists.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(6-Chlorohexyloxy)ethoxymethyl]-1,3-dichlorobenzene
- 2-[2-(6-Iodohexyloxy)ethoxymethyl]-1,3-dichlorobenzene
- 2-[2-(6-Fluorohexyloxy)ethoxymethyl]-1,3-dichlorobenzene
Uniqueness
2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene is unique due to the presence of the bromohexyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
2-[2-(6-bromohexoxy)ethoxymethyl]-1,3-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrCl2O2/c16-8-3-1-2-4-9-19-10-11-20-12-13-14(17)6-5-7-15(13)18/h5-7H,1-4,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLUHFHHUBIDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COCCOCCCCCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503070-57-3 | |
Record name | 2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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